Bromocresol green

描述

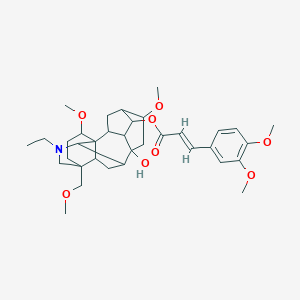

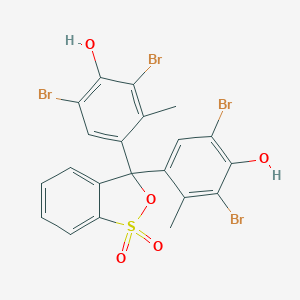

Bromocresol Green (BCG) is a dye of the triphenylmethane family, also known as triarylmethane dyes . It belongs to a class of dyes called sulfonephthaleins . It is used as a pH indicator in applications such as growth mediums for microorganisms and titrations . In clinical practice, it is commonly used as a diagnostic technique .

Molecular Structure Analysis

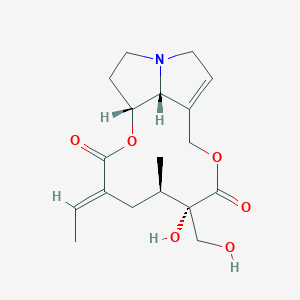

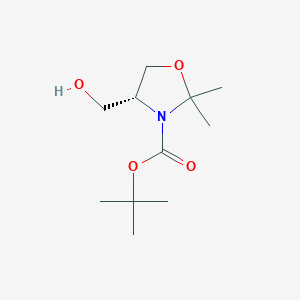

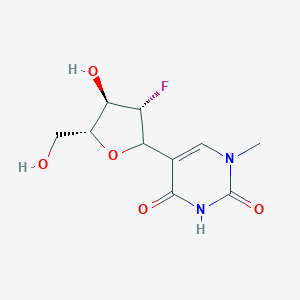

The chemical formula of Bromocresol Green is C21H14Br4O5S . It is a complex organic molecule with multiple aromatic rings, bromine atoms, and a sulfur atom .Chemical Reactions Analysis

In aqueous solution, Bromocresol Green will ionize to give the monoanionic form (yellow), which further deprotonates at higher pH to give the dianionic form (blue) . The acid dissociation constant (pKa) of this reaction is 4.8 .Physical And Chemical Properties Analysis

Bromocresol Green is a beige to brown powder . It is odorless and sparingly soluble in water . It is soluble in benzene and very soluble in ethanol and diethyl ether . Its melting point is 225 °C (437 °F; 498 K) and it decomposes .科学研究应用

Measurement of Serum Albumin Concentration

Bromocresol Green is commonly used to measure serum albumin concentration within mammalian blood samples. This is particularly useful in potential cases of kidney failure and liver disease .

Thin-Layer Chromatography

In chemistry, Bromocresol Green is used in thin-layer chromatography staining solutions. This helps to visualize acidic compounds .

Growth Medium for Microorganisms

Bromocresol Green serves as a pH-sensitive indicator in the growth medium for microorganisms. This is crucial in microbiological research and studies .

Titration Studies

It is also used in titrations, a common procedure in analytical chemistry. The color change of Bromocresol Green helps determine the endpoint of the titration .

DNA Agarose Gel Electrophoresis

Bromocresol Green is used as an actively tracking dye for DNA agarose gel electrophoresis. This helps in the separation and analysis of DNA fragments .

Inhibitor of Prostaglandin E2 Transport Protein

It acts as an inhibitor of prostaglandin E2 transport protein. This has implications in the study of inflammatory responses and other physiological processes .

Spectrophotometric Determination of Alkaloids

Bromocresol Green is used for the spectrophotometric determination of total alkaloid content. This method is applicable for tropane, isoquinoline, indole, and pyridine alkaloids .

Adsorption and Photodegradation Studies

Bromocresol Green is used in adsorption and photodegradation studies. For instance, it has been used in the study of the effective adsorption and subsequent photodegradation activity of TiO2 brookite nanoparticles for the removal of anionic dyes .

作用机制

Target of Action

Bromocresol Green (BCG) is a dye of the triphenylmethane family, specifically belonging to a class of dyes called sulfonephthaleins . The primary targets of BCG are acidic compounds and serum albumin within mammalian blood samples . It is commonly used to measure serum albumin concentration, particularly in potential cases of kidney failure and liver disease .

Mode of Action

In aqueous solution, BCG ionizes to give the monoanionic form (yellow). At higher pH, it further deprotonates to give the dianionic form (blue), which is stabilized by resonance . The acid dissociation constant (pKa) of this reaction is 4.8 . This property allows BCG to be used as a pH indicator in various applications, such as growth mediums for microorganisms and titrations .

Biochemical Pathways

The biochemical pathways affected by BCG primarily involve the interaction of the dye with serum albumin. The acid-binding dyes bromocresol green selectively bind to albumin to produce chromophores that are used to quantify the protein, based on their reaction with the acidic amino acids .

Pharmacokinetics

It is known that bcg is sparingly soluble in water but very soluble in ethanol and diethyl ether . This suggests that its bioavailability may be influenced by the solvent used.

Result of Action

The interaction of BCG with its targets results in a color change that is used to measure serum albumin concentration. This color change is due to the formation of chromophores when BCG binds to albumin . This property is utilized in clinical practice as a diagnostic technique .

Action Environment

The action of BCG is influenced by environmental factors such as pH and solvent. At low pH, the protons can protonate the -NH2 groups of the chitosan on the ES fungal cell wall to form -NH3+ resulting in electrostatic attraction with the SO3− group of the anionic dye BCG facilitating its removal from aqueous solution . Furthermore, the solubility of BCG in different solvents can affect its action and efficacy .

安全和危害

未来方向

Bromocresol Green has been studied for its potential use in water purification . It has also been used in the development of a novel indicator based on Polyacrylamide Hydrogel for monitoring the Total Volatile Basic Nitrogen of Fish . These studies suggest potential future applications of Bromocresol Green in environmental science and food safety.

属性

IUPAC Name |

2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)31(28,29)30-21/h3-8,26-27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPHFZCDPYBUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Br4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044459 | |

| Record name | Bromcresol green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, light yellow purple solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Bromocresol green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bromocresol green | |

CAS RN |

76-60-8 | |

| Record name | Bromocresol green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromcresol green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocresol green | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromcresol green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocresol green | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCRESOL GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YGN0Y942M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Bromocresol Green function as a pH indicator?

A: Bromocresol Green exhibits a distinct color change from yellow to blue over a pH range of 3.8 to 5.4. This color transition arises from structural changes in the molecule as it interacts with hydrogen ions (H+) in solution. At low pH, the molecule exists in its protonated form, exhibiting a yellow color. As the pH increases, the molecule loses a proton, leading to a change in its electronic structure and a corresponding shift to a blue color. []

Q2: Can you elaborate on the binding of Bromocresol Green to serum albumin?

A: Bromocresol Green binds to serum albumin, primarily at a single binding site. This interaction leads to a quenching of the protein's intrinsic fluorescence, a phenomenon utilized for studying the binding affinity and capacity. The affinity of Bromocresol Green for bovine serum albumin remains relatively consistent between pH 4.0 and 8.0 but decreases significantly with increasing ionic strength. Interestingly, serum albumins from different species, despite structural similarities, demonstrate varying affinities for the dye. []

Q3: What causes the underestimation of albumin content when using Bromocresol Green in the presence of certain drugs?

A: Drugs like phenylbutazone and clofibric acid, known for their strong binding to human albumin, can interfere with the binding of Bromocresol Green to albumin. This competition for binding sites leads to lower readings of albumin content when using the Bromocresol Green immediate reaction method, particularly at therapeutic drug concentrations and in diluted serum samples. []

Q4: What is the molecular formula and weight of Bromocresol Green?

A: The molecular formula of Bromocresol Green is C21H14Br4O5S, and its molecular weight is 698.01 g/mol. []

Q5: What are the key spectroscopic characteristics of Bromocresol Green?

A: Bromocresol Green exhibits specific absorption maxima depending on its protonation state and the solvent environment. For instance, the Bromocresol Green-chitosan complex shows a maximum absorption wavelength (λmax) at 620 nm. [] This property is exploited in spectrophotometric assays for the quantification of chitosan. Other studies report λmax values around 414 nm and 412 nm for Bromocresol Green ion-pair complexes with different analytes. [, , ]

Q6: How does encapsulation within a sol-gel matrix influence Bromocresol Green's pH indicator properties?

A: Encapsulating Bromocresol Green within a transparent monolithic silica matrix via a sol-gel process, utilizing tetraethyl orthosilicate, preserves its pH-responsive behavior. The immobilized indicator exhibits comparable response to pH and albumin as its free counterpart, retaining its structure during the sol-gel reactions. []

Q7: Can Bromocresol Green be incorporated into a polymer film for dosimetric applications?

A: Yes, incorporating Bromocresol Green into a poly(vinyl butyral) film along with chloral hydrate creates a radiation-sensitive indicator. Upon irradiation, the radiolysis of chloral hydrate generates HCl, lowering the film's pH and inducing a color change in the dye from blue to yellow. This system demonstrates potential as a dosimeter for low-dose ranges, up to 6 kGy, suitable for certain food irradiation applications. []

Q8: How does Bromocresol Green perform in a freshness indicator for fish?

A: Immobilizing Bromocresol Green on a porous anodic aluminum (PAA) membrane yields a sensitive and visually intuitive freshness indicator for fish. This label responds to the total volatile basic nitrogen (TVBN) released during fish spoilage, with a noticeable color change from yellow to green when TVBN levels exceed 20 mg/100 g, a threshold for inedibility. []

Q9: How is Bromocresol Green used in the determination of trace iron in water?

A: Bromocresol Green acts as a catalyst in a spectrophotometric method for trace iron determination in water. In an acidic medium, trace iron catalyzes the fading reaction of hydrogen peroxide with Bromocresol Green, resulting in a decrease in absorbance at 290 nm. This method offers a linear response range for iron concentrations from 0 to 2.5 μg/25 mL, with a detection limit of 2.79×10-3 μg/mL. []

Q10: Have there been any computational studies on the complexation of Bromocresol Green with cyclodextrins?

A: Yes, molecular modeling analysis, alongside nuclear magnetic resonance and infrared spectroscopy, has been employed to investigate the complexation of Bromocresol Green with γ-cyclodextrin. These studies suggest that the complexation occurs with a 1:2 stoichiometry (γ-cyclodextrin:Bromocresol Green), primarily driven by hydrophobic interactions. []

Q11: How do structural modifications to Bromocresol Green affect its interaction with serum proteins?

A: While specific SAR studies on Bromocresol Green are limited in the provided literature, research comparing Bromocresol Green with Bromocresol Purple reveals that even subtle structural differences can significantly impact dye-protein interactions. This is evident in the observation that Bromocresol Purple exhibits lower affinity for animal albumin compared to Bromocresol Green. []

Q12: How does pH affect the stability of Bromocresol Green in solution?

A12: Bromocresol Green's stability in solution is influenced by pH. While it remains relatively stable within its working pH range as an indicator, extreme pH values can lead to degradation. This is particularly relevant when developing formulations or analytical methods involving Bromocresol Green. Careful pH control is crucial to ensure accurate and reliable results.

A12: While the provided research papers do not specifically address SHE regulations for Bromocresol Green, it is crucial to consult relevant safety data sheets and regulatory guidelines for safe handling, storage, and disposal. Adhering to established laboratory safety protocols is paramount when working with this or any laboratory reagent.

A12: The provided research focuses primarily on Bromocresol Green's analytical applications and does not delve into its pharmacokinetic or pharmacodynamic properties.

A12: The provided research focuses on the physicochemical properties and analytical applications of Bromocresol Green, and it does not encompass studies on its in vitro or in vivo efficacy.

A12: The provided research papers do not cover these specific aspects related to Bromocresol Green.

Q13: What are some common analytical methods employed for the determination of Bromocresol Green?

A: Spectrophotometry emerges as a primary technique for Bromocresol Green analysis, leveraging its distinct spectral properties. For instance, the formation of ion-pair complexes with various analytes, followed by extraction into organic solvents, allows for sensitive and selective spectrophotometric detection. [, , , , , ] Additionally, Flow Injection Analysis (FIA) coupled with Diode Array Spectrophotometry enables rapid determination of its dissociation constant. []

Q14: What methods have been investigated for the degradation of Bromocresol Green in wastewater treatment?

A: Several advanced oxidation processes (AOPs), including direct UV photolysis, acetone/UV, H2O2/UV, and S2O82−/UV, have demonstrated effectiveness in degrading Bromocresol Green in aqueous solutions. Among these, the H2O2/UV and S2O82−/UV systems exhibit superior performance compared to direct UV photolysis and acetone/UV. The enhanced degradation is attributed to the generation of highly reactive hydroxyl (•OH) and sulfate (SO4•−) radicals upon UV irradiation of H2O2 and S2O82−, respectively. []

Q15: How does the presence of alcohols or variations in dye concentration affect the photocatalytic degradation of Bromocresol Green?

A: The addition of alcohols to the reaction mixture has been found to inhibit the degradation of Bromocresol Green during H2O2/UV treatment, likely due to their radical scavenging properties. Conversely, the presence of oxygen has a negligible effect on the degradation process. Additionally, the degradation rate is inversely proportional to the initial dye concentration, with higher concentrations leading to slower degradation kinetics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)

![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)